![molecular formula C21H20N4O4 B2501999 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946234-19-1](/img/structure/B2501999.png)

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

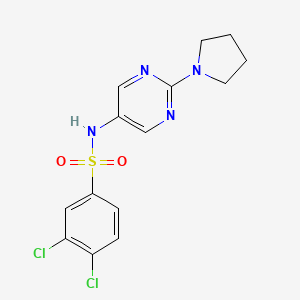

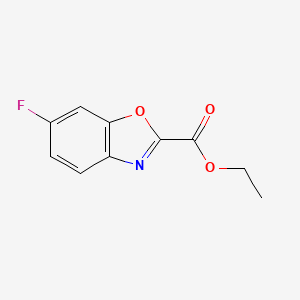

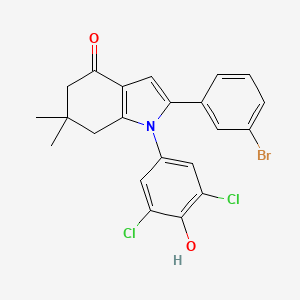

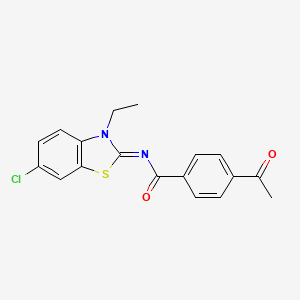

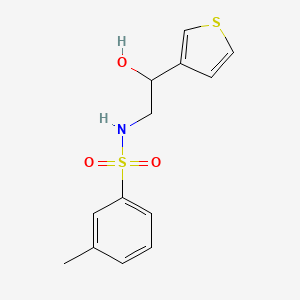

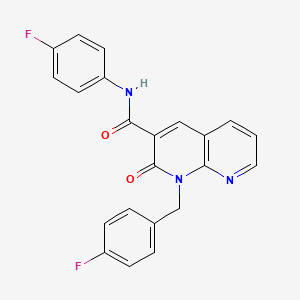

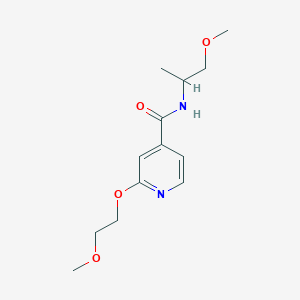

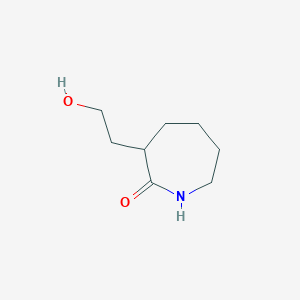

The compound "N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antiviral, antibacterial, and antifungal activities. These compounds often contain a pyrimidine ring, which is a critical feature for their biological activity .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoyl isothiocyanate with various nucleophiles, followed by alkylation and further functionalization. For instance, benzamide-based 5-aminopyrazoles were prepared through a reaction with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and a reaction with hydrazine . Similarly, substituted benzamide derivatives can be synthesized from reactions involving substituted amines and benzoyl bromide in the presence of KOH . These methods provide a framework for the synthesis of complex benzamide compounds, including the one .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques. Mass spectroscopy, 1H NMR, IR, and sometimes X-ray analysis are employed to confirm the structures of newly synthesized compounds . The presence of substituents on the pyrimidine ring and the benzamide moiety can significantly influence the chemical shifts and absorption frequencies observed in these spectroscopic analyses .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions depending on their substituents. The reactivity of these compounds is often explored in the context of their biological activity. For example, the introduction of ethoxy and methyl groups on the pyrimidine ring can lead to compounds with significant antiviral activities . The reactivity of the benzamide moiety itself can also be modified to produce compounds with enhanced antibacterial and antifungal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are typically assessed using physical constants and spectral data. These properties are crucial for determining the compound's suitability for further biological testing and potential therapeutic applications. The substituents on the benzamide and pyrimidine rings can have a profound effect on these properties, influencing the compound's overall pharmacokinetic profile .

Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

- A series of novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents. The study demonstrates the structural-activity relationship (SAR) in the development of new therapeutic agents (Rahmouni et al., 2016).

Analgesic and Anti-inflammatory Agents

- The synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, followed by evaluation for their analgesic and anti-inflammatory potential, shows the utility of pyrimidine derivatives in medicinal chemistry (Chhabria et al., 2007).

Antiviral Activity

- Compounds with specific substitutions have shown marked inhibition against retrovirus replication in cell culture, illustrating the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).

Histone Deacetylase Inhibition

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related in structure, was identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, indicating its potential application in cancer treatment (Zhou et al., 2008).

Propriétés

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-3-27-20-11-19(22-13(2)23-20)24-15-5-7-16(8-6-15)25-21(26)14-4-9-17-18(10-14)29-12-28-17/h4-11H,3,12H2,1-2H3,(H,25,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAQBNZXSCKTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)

![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)

![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)

![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)

![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)